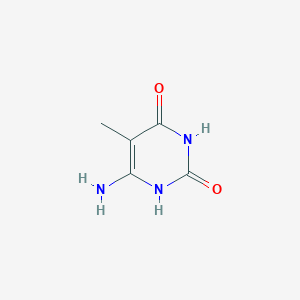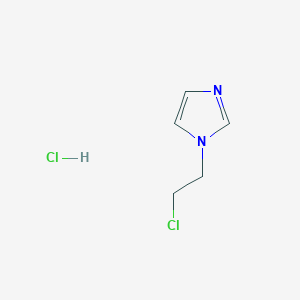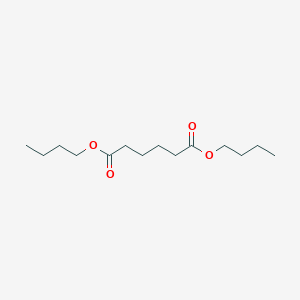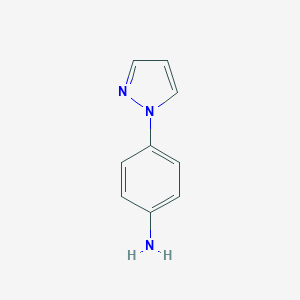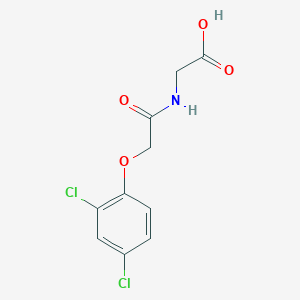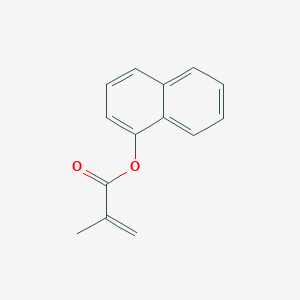![molecular formula C15H29NO2 B094566 6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol CAS No. 16498-05-8](/img/structure/B94566.png)
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol is an organic compound with the molecular formula C15H29NO2 and a molecular weight of 255.396 g/mol This compound is characterized by the presence of a hexynol backbone with additional functional groups, including a diisopropylamino group and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol typically involves multiple steps. One common method includes the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group through a reaction between an appropriate alkyne precursor and a base.
Hydroxylation: The alkyne is then hydroxylated to introduce the hydroxyl group at the desired position.
Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction using an appropriate ethoxy precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The diisopropylamino and ethoxy groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hexyn-3-ol: A simpler analog without the diisopropylamino and ethoxy groups.
3-Methyl-4-hexyn-3-ol: Similar structure but lacks the diisopropylamino and ethoxy groups.
Uniqueness
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol is unique due to the presence of both the diisopropylamino and ethoxy groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
16498-05-8 |
|---|---|
Molekularformel |
C15H29NO2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
6-[2-[di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C15H29NO2/c1-7-15(6,17)9-8-11-18-12-10-16(13(2)3)14(4)5/h13-14,17H,7,10-12H2,1-6H3 |
InChI-Schlüssel |
IQMQEMUEZMXKRR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Kanonische SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Synonyme |
4-Hexyn-3-ol, 3-methyl-6-[2-(diisopropylamino)ethoxy]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


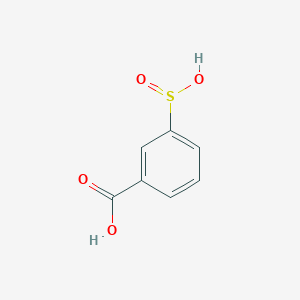
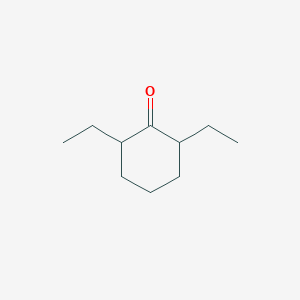
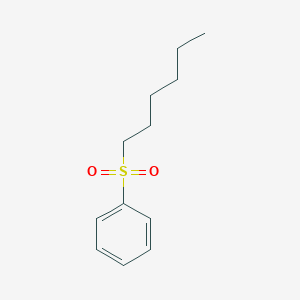
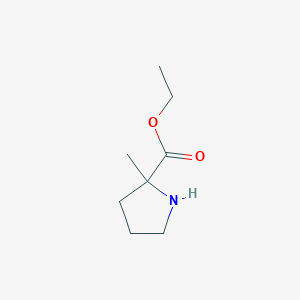
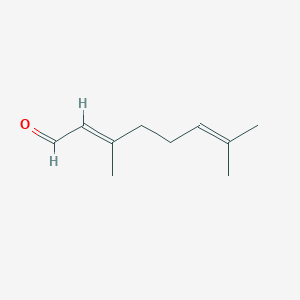
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
